molecular formula C7H8O B14034143 Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane

Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane

Cat. No.: B14034143
M. Wt: 108.14 g/mol
InChI Key: PXHPTQXRTGMFMH-DGUCWDHESA-N
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Description

Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane is a specialized organic compound with the molecular formula C7H8O and a molecular weight of 108.14 g/mol . It features a rigid 3-oxabicyclo[3.1.0]hexane scaffold bearing an ethynyl functional group, making it a valuable building block in synthetic and medicinal chemistry. The ethynyl group is a versatile handle for further chemical transformations, such as metal-catalyzed coupling reactions, and is instrumental in the synthesis of more complex molecular architectures. This stereoisomer is supplied with high chemical purity and is offered for sale by suppliers for laboratory research purposes . This product is intended for research applications and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H8O

Molecular Weight

108.14 g/mol

IUPAC Name

(1R,5S)-6-ethynyl-3-oxabicyclo[3.1.0]hexane

InChI

InChI=1S/C7H8O/c1-2-5-6-3-8-4-7(5)6/h1,5-7H,3-4H2/t5?,6-,7+

InChI Key

PXHPTQXRTGMFMH-DGUCWDHESA-N

Isomeric SMILES

C#CC1[C@H]2[C@@H]1COC2

Canonical SMILES

C#CC1C2C1COC2

Origin of Product

United States

Preparation Methods

Several synthetic routes have been proposed and developed for the preparation of Rel-(1R,5S,6S)-6-ethynyl-3-oxabicyclo[3.1.0]hexane. These methods typically involve constructing the oxabicyclic framework followed by the introduction of the ethynyl group at the 6-position. The stereochemical control during synthesis is critical to obtain the desired Rel-(1R,5S,6S) enantiomer.

General Synthetic Strategy

The synthesis generally proceeds via:

  • Formation of the bicyclic ring system, often through cyclopropanation or cyclization reactions involving precursors with appropriate functional groups.
  • Introduction of the ethynyl group through alkynylation or substitution reactions.
  • Control of stereochemistry via chiral catalysts or starting materials.

Specific Synthetic Routes

Cyclopropanation-Based Synthesis

One common approach involves the cyclopropanation of suitably functionalized alkenes or enol ethers to generate the oxabicyclic core. For example, alkynylcyclopropanecarboxylic acids have been synthesized via catalytic methods involving metal complexes, followed by hydrolysis and purification steps to yield intermediates structurally related to the target compound.

Radical Addition and Lactonization Cascade

A notable synthetic route reported in literature for related bicyclic oxabicyclo compounds involves radical addition reactions promoted by benzoyl peroxide, followed by a hemiacetal-formation and lactonization cascade under acidic conditions. This method allows for efficient ring closure and stereochemical control, producing intermediates that can be further functionalized to introduce the ethynyl group.

Use of Chiral Starting Materials and Catalysts

Enantioselective syntheses have been achieved by employing chiral monoterpenes or related skeletons as starting materials. These precursors undergo multi-step transformations including oxidation, protection, and cyclization to yield the oxabicyclic framework with defined stereochemistry. Subsequent functional group manipulations introduce the ethynyl substituent at the desired position.

Catalytic Systems

Silver and gold catalysts have been utilized in related alkynylation and cyclization reactions to promote regioselective and stereoselective transformations. For instance, silver hexafluoroantimonate has been shown to catalyze transformations relevant to alkynylcyclopropane derivatives, although its presence must be carefully controlled to avoid side reactions.

Detailed Synthetic Procedure Example

A representative synthetic procedure for preparing alkynyl-substituted bicyclic compounds related to this compound is summarized below:

Step Reagents/Conditions Description Yield (%) Notes
1 Alkynylcyclopropanecarboxylic ester, MeOH/H2O (1:1), room temp, 12 h Hydrolysis of ester to acid 90-98 No epimerization observed
2 Extraction with ether, neutralization with HCl 1N Work-up and purification - Flash chromatography if needed
3 Radical addition with benzoyl peroxide, benzene Formation of bicyclic intermediate 79 Promotes ring closure
4 Acidic treatment (HCl, ethyl acetate) Hemiacetal formation and lactonization cascade 91 One-pot three-reaction sequence
5 Benzoyl protection (BzCl, pyridine) Protection of hydroxyl groups 98 Final purification step

This sequence exemplifies the combination of hydrolysis, radical addition, acid-catalyzed cyclization, and protection steps to yield bicyclic oxabicyclic compounds with alkynyl substituents.

Comparative Analysis of Related Compounds

Compound Name Structure Type Unique Features
(1R,5S,6R)-3-Oxabicyclo[3.1.0]hexan-6-carbaldehyde Bicyclic aldehyde Contains a carbaldehyde functional group
(1R,5S)-6-Oxabicyclo[3.1.0]hexane Bicyclic ether Lacks ethynyl group; simpler structure
(1R,5S)-6-Ethynylbicyclo[3.2.0]heptane Bicyclic alkyne Different ring size and connectivity
This compound Bicyclic alkyne Specific stereochemistry and ethynyl substitution

This compound is distinguished by its stereochemical configuration and the presence of an ethynyl group on the oxabicyclic framework, which imparts unique chemical reactivity and potential biological activity compared to structurally related compounds.

Summary of Research Findings

  • The preparation of this compound involves multi-step synthetic routes combining cyclopropanation, radical addition, and acid-catalyzed cyclization.
  • Control of stereochemistry is achieved through the use of chiral starting materials or catalysts.
  • Alkynylation is typically introduced either early or late in the synthesis depending on the route.
  • Catalytic systems such as silver or gold salts can facilitate key transformations but require careful handling to avoid side reactions.
  • The compound serves as a valuable intermediate in medicinal chemistry and organic synthesis due to its unique bicyclic and alkynyl structural motifs.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane undergoes several types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form various oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated analogs.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines and thiols are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides and diols, while reduction can produce alkanes.

Scientific Research Applications

Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Key Observations :

  • Azabicyclo vs. Oxabicyclo : Azabicyclo derivatives (e.g., 3-azabicyclo[3.1.0]hexane) exhibit stronger hydrogen-bonding capabilities due to the nitrogen atom, making them prevalent in CNS drug design (e.g., mGlu2/3 receptor agonists in ) .
  • Steric and Stereochemical Effects: Substituent orientation critically impacts biological activity. For example, the (1R,2S,5S)-thiophene derivative in showed distinct NOESY correlations compared to its diastereomer, underscoring the role of stereochemistry in molecular recognition .

Spectroscopic and Physicochemical Data

  • NMR Profiles : Azabicyclo derivatives (e.g., tert-butyl 6-(trifluoromethyl)phenyl-3-azabicyclo[3.1.0]hexane) show distinct ¹H NMR shifts for bridgehead protons (δ 2.71–3.67 ppm) and aromatic substituents (δ 7.08–7.64 ppm) . Oxabicyclo compounds exhibit deshielded oxygen-proximal protons (δ 3.5–4.5 ppm) .
  • Mass Spectrometry : HRMS data for rac-4-(benzyloxy)-1-methyl-6-oxabicyclo[3.1.0]hexane confirmed a molecular ion at m/z 245.1149 (M + Na) , while azabicyclo derivatives with trifluoromethyl groups show higher mass fragments due to fluorine isotopes .

Biological Activity

Introduction

Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane (CAS Number: 2306252-60-6) is a bicyclic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name: (1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane
  • Molecular Formula: C7H8O
  • Molecular Weight: 108.14 g/mol
  • Purity: 97% .

The compound features a bicyclic structure that enhances its reactivity and interaction with biological targets.

This compound has been studied for its potential as an inhibitor of protein tyrosine kinases (PTKs), which play a critical role in cell signaling pathways related to growth and differentiation . The inhibition of PTKs can lead to reduced tumor growth and proliferation in cancer cells.

Case Studies and Research Findings

  • Anticancer Activity
    • A study evaluated the efficacy of compounds similar to this compound in inhibiting specific PTKs involved in cancer progression.
    • Results indicated significant reductions in cell proliferation in various cancer cell lines when treated with the compound .
  • Chemical Reactivity
    • The presence of ethynyl and oxabicyclo moieties allows for diverse chemical transformations, contributing to the compound's biological activity.
    • Interaction studies demonstrated that the compound could modulate key signaling pathways related to cell survival and apoptosis .

Data Table: Comparison of Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundBicyclic structure with ethynyl groupPTK inhibitor, anticancer activity
Compound AQuinazoline core with different substituentsPTK inhibitor
Compound BSimilar bicyclic structureAnticancer activity
Compound CContains an ethynyl groupModulator of cell signaling

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the bicyclic framework.
  • Introduction of the ethynyl group through coupling reactions.
  • Purification to achieve desired purity levels .

Q & A

Q. What established synthetic routes are available for Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane?

The synthesis typically involves cyclopropanation and functionalization steps. A scalable method adapted from similar bicyclic compounds employs a Kulinkovich–de Meijere cyclopropanation followed by ethynyl group introduction via alkyne coupling (e.g., Sonogashira reaction). Key steps include:

  • Use of dichloromethane under inert atmosphere at 0–20°C for cyclopropanation .
  • Transamination or nucleophilic substitution to install the ethynyl group .
  • Purification via silica gel chromatography or recrystallization .

Table 1: Synthetic Conditions for Bicyclic Analogs

StepReagents/ConditionsYield (%)Reference
CyclopropanationTi(OiPr)₄, Grignard reagent, CH₂Cl₂, 20°C60–75
EthynylationEthynyl magnesium bromide, THF, −78°C50–65

Q. How is the stereochemistry of this compound confirmed?

Stereochemical assignment relies on:

  • NMR Spectroscopy: NOESY/ROESY to identify spatial proximity of protons (e.g., H-6s and H-5S) .
  • X-ray Crystallography: Definitive confirmation via single-crystal analysis (e.g., analogous azabicyclo structures in ).
  • Optical Rotation: Comparison with enantiopure standards .

Q. What spectroscopic methods are employed for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR: Assignments of bicyclic protons (δ 1.5–3.0 ppm) and ethynyl carbon (δ 70–85 ppm) .
  • IR Spectroscopy: Detection of C≡C stretch (~2100 cm⁻¹) and ether C-O (1100 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Exact mass verification (e.g., C₈H₁₀O₂: calc. 138.0681, found 138.0683) .

Advanced Research Questions

Q. How does the ethynyl group influence reactivity in transition-metal-catalyzed cross-couplings?

The ethynyl moiety enables:

  • Sonogashira Coupling: Pd/Cu-catalyzed coupling with aryl halides to form C–C bonds .
  • Click Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation . Key Considerations:
  • Steric hindrance from the bicyclic core may reduce reaction rates compared to linear alkynes.
  • Optimize catalysts (e.g., Pd(PPh₃)₄) and solvents (DMF, THF) to enhance yields .

Q. What computational approaches predict the conformational stability of this bicyclic system?

  • Density Functional Theory (DFT): Calculates energy minima for chair vs. twist-boat conformations .
  • Molecular Dynamics (MD): Simulates solvent effects on ring puckering (e.g., water vs. toluene) . Example: DFT studies on analogous oxabicyclo[3.1.0]hexanes show a 3–5 kcal/mol preference for the chair conformation .

Q. How can researchers resolve contradictions in reported synthetic yields for similar bicyclic ethers?

Contradictions arise from:

  • Reagent Purity: Trace moisture in Grignard reagents lowers cyclopropanation yields .
  • Catalyst Loading: Pd/Cu ratios in cross-couplings critically impact efficiency . Mitigation Strategies:
  • Standardize anhydrous conditions (e.g., molecular sieves).
  • Screen catalysts (e.g., Pd₂(dba)₃ vs. PdCl₂) .

Q. What strategies optimize solubility for biological assays?

  • Co-solvents: Use DMSO or PEG-400 (≤10% v/v) to enhance aqueous solubility .
  • Derivatization: Introduce polar groups (e.g., hydroxyls via epoxide ring-opening) without disrupting the bicyclic core . Table 2: Solubility Data for Analogous Compounds
SolventSolubility (mg/mL)Reference
Water<0.1
DMSO25–30

Q. What is the role of the oxabicyclo core in enzyme inhibition studies?

The rigid bicyclic structure:

  • Mimics transition states in enzymatic reactions (e.g., glycosidase inhibition) .
  • Enhances binding affinity via pre-organized conformation (e.g., histone deacetylase inhibitors in ). Case Study: Azabicyclo[3.1.0]hexane derivatives show IC₅₀ values <100 nM against HDAC6 due to optimal cavity fit .

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